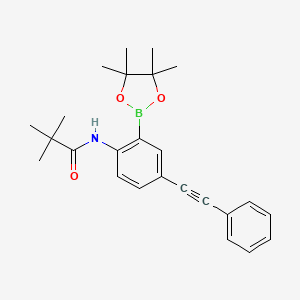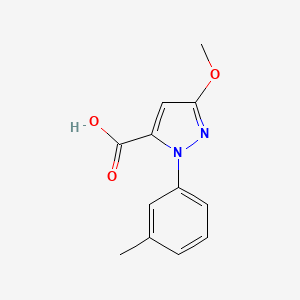
Fmoc-D-HoCys(Mob)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-HoCys(Mob)-OH: is a derivative of cysteine, an amino acid, and is often used in peptide synthesis. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids. The compound also contains a methoxybenzyl (Mob) protecting group for the thiol group of cysteine, which prevents unwanted side reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-HoCys(Mob)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using a methoxybenzyl (Mob) group. This is usually achieved by reacting cysteine with methoxybenzyl chloride in the presence of a base.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is done by reacting the cysteine derivative with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for This compound would involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required in peptide synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-HoCys(Mob)-OH: can undergo several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The thiol group can be oxidized to form disulfide bonds, which are crucial in the formation of protein tertiary structures.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products Formed
Peptides: The primary products formed are peptides, which are chains of amino acids linked by peptide bonds.
Disulfide Bonds: Oxidation of the thiol group can lead to the formation of disulfide bonds.
Applications De Recherche Scientifique
Fmoc-D-HoCys(Mob)-OH: is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Bioconjugation: In the attachment of peptides to other molecules for research purposes.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein structure and function.
Mécanisme D'action
The mechanism of action of Fmoc-D-HoCys(Mob)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Mob group protects the thiol group, which can later be deprotected to form disulfide bonds, crucial for the structural integrity of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Uniqueness
Fmoc-D-HoCys(Mob)-OH: is unique due to the specific protecting groups used, which offer different stability and reactivity profiles compared to other protecting groups.
Propriétés
Formule moléculaire |
C27H27NO5S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Clé InChI |
LLLBRVFAWFVKNE-VWLOTQADSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


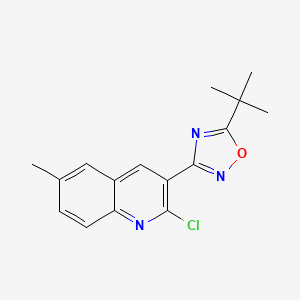
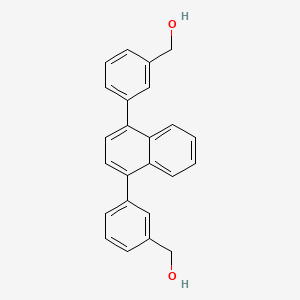
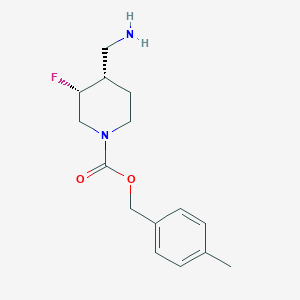


![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
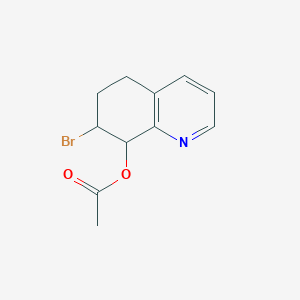
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
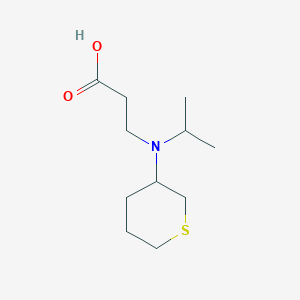
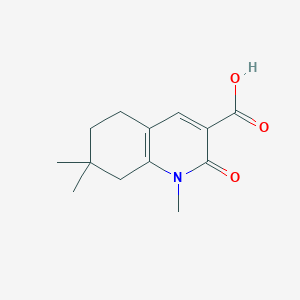
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
